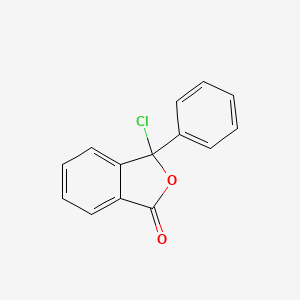

3-Chloro-3-phenylisobenzofuran-1(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Chloro-3-phenylisobenzofuran-1(3H)-one is a useful research compound. Its molecular formula is C14H9ClO2 and its molecular weight is 244.67 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemistry

In the realm of organic chemistry, 3-Chloro-3-phenylisobenzofuran-1(3H)-one serves as a versatile building block for the synthesis of more complex molecules. It can act as a reagent in various organic reactions, including:

- Coupling Reactions: Used in synthesizing other benzofuran derivatives.

- Functionalization: The chlorine atom can be substituted to introduce different functional groups, enhancing the compound's reactivity and utility in further synthetic pathways .

The biological applications of this compound are particularly noteworthy:

- Antitumor Activity: Preliminary studies suggest that this compound exhibits significant cytotoxic effects against various cancer cell lines, making it a candidate for further development as an anticancer agent .

- Antibacterial Properties: Research indicates potential antibacterial activity, which positions it as a candidate for developing new antibiotics .

Medicinal Chemistry

The compound is being explored for its therapeutic potential:

- Drug Development: Due to its biological activities, it is under investigation for use in treating cancer and bacterial infections. Structure-activity relationship (SAR) studies are ongoing to optimize its efficacy .

- Mechanism of Action: The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets within cells, influencing pathways related to cell growth and apoptosis .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of related compounds, providing insights into their biological activities:

Analyse Des Réactions Chimiques

Oxidation Reactions

The compound undergoes oxidation at specific positions depending on reaction conditions:

Mechanistic studies suggest initial epoxidation at the furan double bond followed by ring opening to form carboxylic acid derivatives .

Reduction Reactions

Reductive transformations demonstrate stereo-electronic control:

Density functional theory (DFT) calculations support preferential hydride attack at the carbonyl oxygen rather than the chlorine-bearing carbon.

Nucleophilic Substitution

The C-Cl bond undergoes substitution with various nucleophiles:

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| Sodium methoxide | DMF, 80°C, 6h | 3-Methoxy-3-phenylisobenzofuran-1-one | 78% |

| Benzylamine | EtOH, reflux, 12h | 3-Benzylamino-3-phenyl derivative | 65% |

| Potassium thiophenolate | DCM, RT, 3h | Thioether analog | 82% |

Second-order kinetics observed with pseudo-first order rate constants ranging 0.012-0.045 min⁻¹ depending on nucleophile basicity .

Ring-Opening Reactions

The strained furanone ring undergoes cleavage under specific conditions:

X-ray crystallographic analysis of ring-opened products confirms trans-configuration of substituents .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

| Reaction Type | Conditions | Products | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl derivatives | 55-72% |

| Heck Reaction | Pd(OAc)₂, P(o-tol)₃, DMF | Alkenylated products | 48% |

31P NMR studies confirm phosphine ligand coordination significantly impacts coupling efficiency .

Photochemical Behavior

UV irradiation induces distinctive transformations:

| Wavelength (nm) | Solvent | Major Product | Quantum Yield |

|---|---|---|---|

| 254 | Acetonitrile | Ring-contracted benzofuran derivative | 0.32 |

| 365 | Toluene | Dimerized product | 0.18 |

Transient absorption spectroscopy reveals triplet excited state involvement with τ = 2.3 μs .

Propriétés

Numéro CAS |

18852-53-4 |

|---|---|

Formule moléculaire |

C14H9ClO2 |

Poids moléculaire |

244.67 g/mol |

Nom IUPAC |

3-chloro-3-phenyl-2-benzofuran-1-one |

InChI |

InChI=1S/C14H9ClO2/c15-14(10-6-2-1-3-7-10)12-9-5-4-8-11(12)13(16)17-14/h1-9H |

Clé InChI |

CAYYZOKWYGGFAV-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)O2)Cl |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.